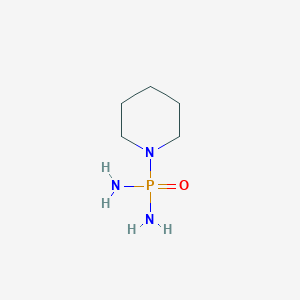![molecular formula C22H16N4O22S6 B14692405 3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid CAS No. 27728-44-5](/img/structure/B14692405.png)
3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid is a complex organic compound with the molecular formula C22H16N4O22S6 and a molecular weight of 880.766 g/mol . This compound is known for its intricate structure, which includes multiple sulfonic acid groups and hydrazinylidene linkages. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfonic acid derivatives, while reduction reactions can result in the formation of hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid is widely used in scientific research due to its unique chemical properties In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it is used in studies involving enzyme inhibition and protein interactionsIn industry, it is used in the production of dyes and pigments due to its vibrant color properties .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydrazinylidene groups can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid stands out due to its unique combination of hydrazinylidene and sulfonic acid groups. Similar compounds include 2,7-Naphthalenedisulfonic acid derivatives and other hydrazinylidene-substituted naphthalene compounds . These compounds share some chemical properties but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
27728-44-5 |
|---|---|
Molekularformel |
C22H16N4O22S6 |
Molekulargewicht |
880.8 g/mol |
IUPAC-Name |
4,5-dihydroxy-3,6-bis[(2-hydroxy-3,5-disulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H16N4O22S6/c27-19-10(3-8(49(31,32)33)5-14(19)53(43,44)45)23-25-17-12(51(37,38)39)1-7-2-13(52(40,41)42)18(22(30)16(7)21(17)29)26-24-11-4-9(50(34,35)36)6-15(20(11)28)54(46,47)48/h1-6,27-30H,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48) |
InChI-Schlüssel |
NRCDCCPVJJUVMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


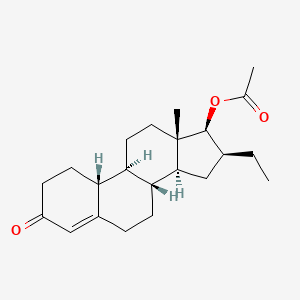

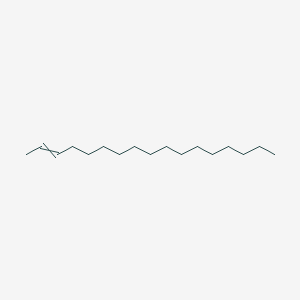

![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
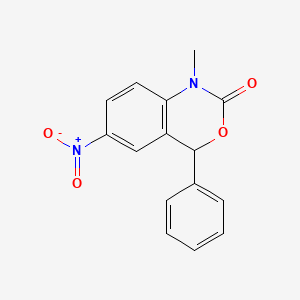

![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
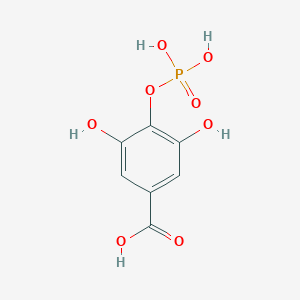
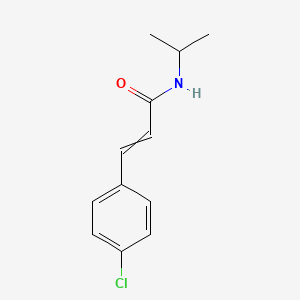
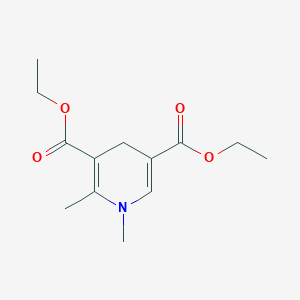
![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)

